molecular formula C21H24N2O2 B13414991 Catharanthin

Catharanthin

Cat. No.: B13414991
M. Wt: 336.4 g/mol
InChI Key: CMKFQVZJOWHHDV-DYHNYNMBSA-N
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Description

Catharanthin is an indole alkaloid derived from the plant Catharanthus roseus, commonly known as the Madagascar periwinkle. This compound is notable for its role in the biosynthesis of the anticancer drugs vinblastine and vincristine. This compound, along with vindoline, forms the basis of these chemotherapeutic agents, which are used to treat various types of cancer, including Hodgkin’s lymphoma and leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Catharanthin can be synthesized through various methods, including in vitro culture techniques. One common approach involves the use of callus, cell suspension, and transgenic root cultures. These cultures are maintained in bioreactors under controlled conditions to optimize the production of this compound . The enzymatic coupling of vindoline and this compound is a crucial step in the synthesis of vinblastine .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Catharanthus roseus plants. The plant material is subjected to processes such as freeze-drying or thermal drying, followed by extraction using solvents like methanol or ethanol . The extracted compounds are then purified using techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Catharanthin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the acid-catalyzed rearrangement, which leads to the formation of descarbomethoxythis compound and cleavamine .

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as vinblastine and vincristine, which are synthesized through the coupling of vindoline and this compound .

Scientific Research Applications

Catharanthin has a wide range of applications in scientific research:

Mechanism of Action

Catharanthin exerts its effects primarily through its role in the synthesis of vinblastine and vincristine. These compounds disrupt the cell cycle by interfering with mitotic spindle formation, leading to cell death. This compound also inhibits phosphodiesterase activity, elevating intracellular cyclic adenosine monophosphate (cAMP) levels . Additionally, it activates autophagy signaling pathways and induces autophagic necrosis by inhibiting the mechanistic target of rapamycin (mTOR) .

Comparison with Similar Compounds

Catharanthin is often compared with other vinca alkaloids, such as:

Uniqueness: this compound’s unique role as a precursor in the synthesis of vinblastine and vincristine sets it apart from other alkaloids. Its ability to disrupt the cell cycle and induce autophagy makes it a valuable compound in cancer research and treatment .

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

methyl (1R,15S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate

InChI

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13-,19-,21+/m1/s1

InChI Key

CMKFQVZJOWHHDV-DYHNYNMBSA-N

Isomeric SMILES

CCC1=C[C@@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Origin of Product

United States

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